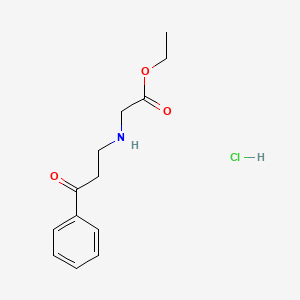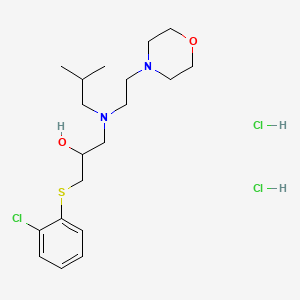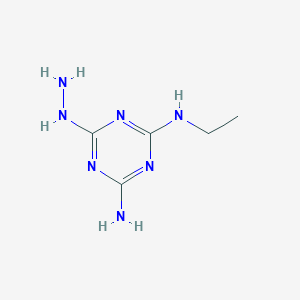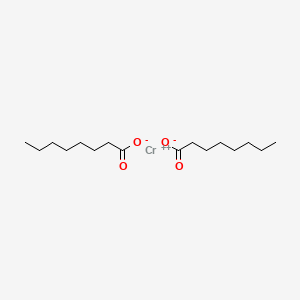
Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride is a chemical compound with the molecular formula C11H13NO3.ClH. It is a derivative of glycine, an amino acid, and is characterized by the presence of an ethyl ester group and a hydrochloride salt. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride typically involves the reaction of glycine with 3-oxo-3-phenylpropionic acid in the presence of an esterifying agent such as ethanol. The reaction is carried out under acidic conditions to facilitate the formation of the ethyl ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or affecting the expression of certain genes. These interactions can lead to various biological effects, depending on the context and concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-(3-oxo-3-phenylpropyl)-, methyl ester, hydrochloride
- Glycine, N-(3-oxo-3-phenylpropyl)-, propyl ester, hydrochloride
Uniqueness
Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride is unique due to its specific ester group and hydrochloride salt form. This structural variation can influence its reactivity, solubility, and biological activity compared to similar compounds. The ethyl ester group may provide distinct pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
20989-68-8 |
|---|---|
Molekularformel |
C13H18ClNO3 |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
ethyl 2-[(3-oxo-3-phenylpropyl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-2-17-13(16)10-14-9-8-12(15)11-6-4-3-5-7-11;/h3-7,14H,2,8-10H2,1H3;1H |
InChI-Schlüssel |
DUMMYDXAWSLLST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCCC(=O)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)




![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)





